molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1427113
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
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Patent
US08716287B2

Procedure details

A solution of 2-chloro-5-methoxy-4-nitrobenzoic acid (1 mmol) and concentrated sulfuric acid (0.02 mmol) in methanol (200 mL) was heated to reflux for 42 hours. The solvents were evaporated under reduced pressure then the residue partitioned between EtOAc (25 mL) and water (25 mL). The separated aqueous phase was extracted with EtOAc (3×25 mL), then the combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (71%) as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:21]O>>[Cl:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([O:6][CH3:21])=[O:5]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Name
Quantity
0.02 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 42 hours
Duration
42 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (25 mL) and water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.